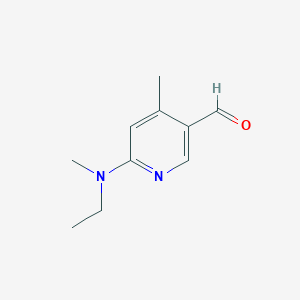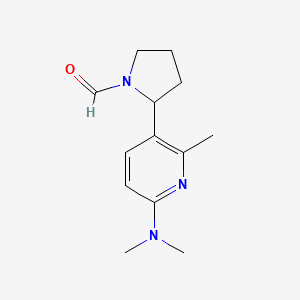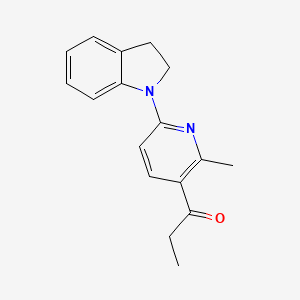
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an indoline moiety fused with a pyridine ring, making it a unique and versatile molecule for various scientific research applications.
準備方法
The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Pyridine Ring Formation: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The indoline and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Functionalization: The propan-1-one group is introduced through an acylation reaction using acyl chlorides or anhydrides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
科学的研究の応用
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, neurodegenerative disorders, and bacterial infections.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular processes and the development of new biochemical assays.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for the development of novel pharmaceuticals and agrochemicals.
類似化合物との比較
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one can be compared with other indoline and pyridine derivatives, such as:
Indolin-2-one Derivatives: These compounds share the indoline core structure and are known for their anticancer and antibacterial activities.
Pyridine Derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry for their diverse pharmacological properties.
Hybrid Molecules: Hybrids of indoline and pyridine, similar to this compound, are explored for their enhanced biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of indoline and pyridine moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9H,3,10-11H2,1-2H3 |
InChIキー |
BYIGRRLRMDOMDQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




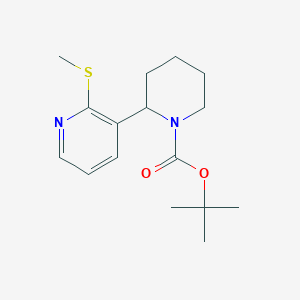

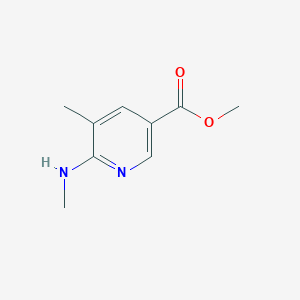
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)
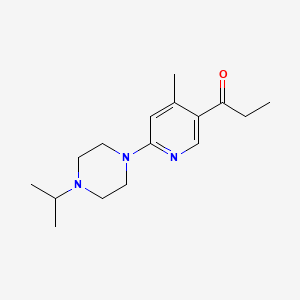
![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)

